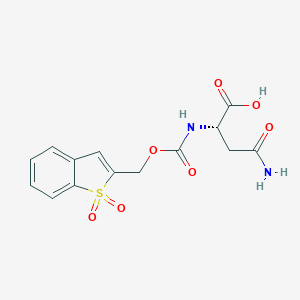
3-メトキシ-4-(オキサゾール-5-イル)アニリン
概要
説明
3-メトキシ-4-(オキサゾール-5-イル)アニリンは、分子式C10H10N2O2を持つ有機化合物です。メトキシ基、オキサゾール環、アニリン部分の存在が特徴です。
2. 製法
合成経路と反応条件
3-メトキシ-4-(オキサゾール-5-イル)アニリンの合成は、通常、オキサゾール環の形成に続いて、メトキシ基とアニリン基を導入する工程を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化するものです。 例えば、3-メトキシ-4-ニトロアニリンとシュウ酸エチルクロリドを塩基の存在下で反応させることで、目的のオキサゾール誘導体が得られます .
工業的製法
大規模合成では、より高い収率と純度を確保するために、実験室規模の製法を最適化するとともに、反応効率とスケーラビリティを向上させるために連続フロー反応器を使用する必要があるでしょう .
科学的研究の応用
3-Methoxy-4-(oxazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用機序
3-メトキシ-4-(オキサゾール-5-イル)アニリンの作用機序は、特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に作用し、その活性を調節する可能性があります。 オキサゾール環とアニリン部分は、水素結合とπ-π相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(oxazol-5-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the methoxy and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxy-4-nitroaniline with ethyl oxalyl chloride in the presence of a base can yield the desired oxazole derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
反応の種類
3-メトキシ-4-(オキサゾール-5-イル)アニリンは、以下の反応など、様々な化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて、対応するアルデヒドまたはカルボン酸を生成する可能性があります。
還元: ニトロ基(中間体にある場合)はアミンに還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒の存在下での水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用することができます。
生成される主要な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: ニトロ基のアミンへの変換。
4. 科学研究における用途
3-メトキシ-4-(オキサゾール-5-イル)アニリンは、科学研究において、いくつかの用途があります。
医薬品化学: 治療効果の可能性のある医薬品化合物の合成のためのビルディングブロックとして使用されます。
材料科学: この化合物は、特定の電子特性または光学特性を持つ新規材料の開発に使用することができます。
生物学的研究: 酵素相互作用やその他の生物学的プロセスを研究するための生化学的アッセイにおけるプローブとして役立ちます.
類似化合物との比較
類似化合物
- 3-メトキシ-4-(1,3-オキサゾール-5-イル)フェニルアミン
- 3-メトキシ-4-(1,3-オキサゾール-5-イル)アニリン
独自性
3-メトキシ-4-(オキサゾール-5-イル)アニリンは、その官能基の配置が独特であるため、独特の化学的および生物学的特性を有しています。 類似化合物と比較して、異なる反応性パターンと結合親和性を示す可能性があり、研究や産業における標的用途に役立ちます .
特性
IUPAC Name |
3-methoxy-4-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMMXMEXWSPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572997 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-79-3 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)












![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
